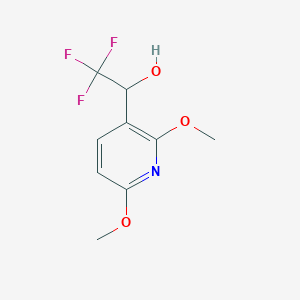
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a trifluoroethanol group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dimethoxypyridine with trifluoroethanol under specific conditions. One common method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the trifluoroethanol group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
類似化合物との比較
Similar Compounds
2,6-Dimethoxypyridine: Lacks the trifluoroethanol group, making it less lipophilic.
Trifluoromethylpyridines: Similar in having a trifluoromethyl group but differ in the position and nature of other substituents.
Benzamides: Share some structural similarities but have different functional groups and properties.
Uniqueness
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of its trifluoroethanol and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10F3NO3 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
1-(2,6-dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-6-4-3-5(8(13-6)16-2)7(14)9(10,11)12/h3-4,7,14H,1-2H3 |
InChIキー |
AORIREZLBHWZKZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)C(C(F)(F)F)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


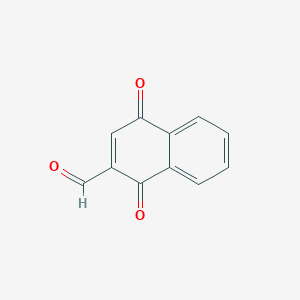


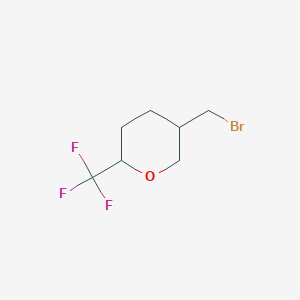
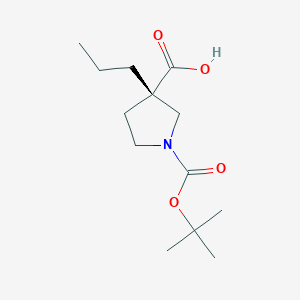
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
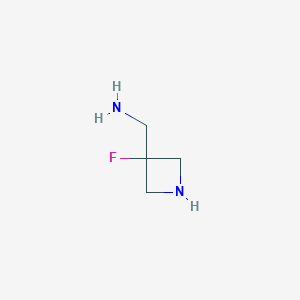
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
